Ethyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate
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Overview
Description
Ethyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate: is an organic compound with the molecular formula C7H9NO4S. It belongs to the class of thiazolidine derivatives, which are known for their diverse biological activities and applications in various fields of science . This compound is characterized by the presence of a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl bromoacetate with thiosemicarbazide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidine ring .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions: Ethyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
Ethyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block in the synthesis of more complex thiazolidine derivatives.
- Employed in the development of new synthetic methodologies .
Biology:
- Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Medicine:
- Explored as a potential therapeutic agent due to its diverse biological activities.
- Studied for its role in drug design and development .
Industry:
- Used in the production of pharmaceuticals and agrochemicals.
- Employed in the synthesis of specialty chemicals and intermediates .
Mechanism of Action
The mechanism of action of ethyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate can be compared with other similar compounds, such as:
Thiazolidinediones: These compounds also contain a thiazolidine ring and are known for their antidiabetic properties.
Thiazolidine-2,4-diones: These derivatives have similar structures but differ in their substitution patterns and biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .
Biological Activity
Ethyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate is a compound belonging to the thiazolidine derivative class, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₇H₉NO₄S and features a thiazolidine ring with two carbonyl groups and an ester functional group. The compound's structural properties contribute significantly to its reactivity and biological activity.
The biological effects of this compound are attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. Studies indicate that it can effectively reduce glucose levels by inhibiting these enzymes .
- Antimicrobial Activity : this compound exhibits antimicrobial properties by disrupting essential metabolic pathways in bacteria .
Biological Activities
The compound has been investigated for several biological activities:
1. Antidiabetic Properties
Research indicates that thiazolidine derivatives, including this compound, have antidiabetic effects. They function by enhancing insulin sensitivity and modulating glucose metabolism .
2. Anticancer Activity
Several studies have highlighted the anticancer potential of thiazolidine derivatives. This compound is thought to act as a DNA-interacting agent and may inhibit tumor growth through various mechanisms .
3. Antimicrobial Effects
The compound has demonstrated significant antibacterial activity against various pathogens. Its effectiveness is attributed to its ability to interfere with bacterial growth and replication .
4. Anti-inflammatory Properties
Thiazolidine derivatives are also recognized for their anti-inflammatory effects, which may contribute to their therapeutic potential in treating various inflammatory conditions .
Case Studies
- Antidiabetic Study : A study involving the synthesis of novel thiazolidinedione derivatives showed that compounds similar to this compound exhibited IC₅₀ values in the range of 17.21 ± 0.22 μM to 55.43 ± 0.66 μM against α-amylase and α-glucosidase enzymes .
- Antimicrobial Study : Another research focused on the antibacterial activity of thiazolidine derivatives reported effective inhibition against Gram-positive and Gram-negative bacteria. This compound was part of a series of compounds tested for their ability to inhibit bacterial growth .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
Compound Name | Structure Features | Unique Aspect |
---|---|---|
Ethyl 2-(thiazolidin-4-yl)acetate | Contains a thiazolidine ring | Exhibits different biological activity |
5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidine | Substituted benzylidene group | Potentially enhanced reactivity due to aromatic system |
Ethyl 2-(5-nitrothiazolyl)acetate | Nitro group on thiazole | Increased polarity and potential for biological activity |
This table illustrates how minor structural variations can lead to significant differences in biological activities.
Properties
IUPAC Name |
ethyl 2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S/c1-2-12-6(10)3-8-5(9)4-13-7(8)11/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJPDHRIVMWKOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)CSC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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